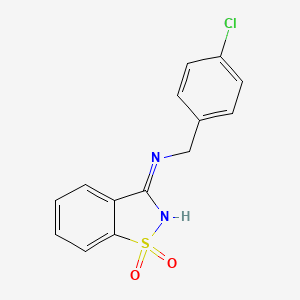![molecular formula C12H16BrNO B6075794 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6075794.png)
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the treatment of various neurological disorders. In
Wirkmechanismus
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol selectively binds to the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects
The activation of α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol by [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammation and immune function, and the regulation of neurotransmitter release. It has also been shown to improve cognitive function, memory, and attention, as well as reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which makes it a valuable tool compound for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use. For example, it may have off-target effects on other [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol subtypes, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. One area of interest is the development of more potent and selective agonists for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which could lead to the development of novel therapeutics for neurological disorders. Another direction is the investigation of the downstream signaling pathways activated by this compound, which could provide insights into the physiological processes regulated by the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 4-bromobenzaldehyde with pyrrolidine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been optimized to produce high yields of pure compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also has potential for the treatment of chronic pain, depression, and anxiety. Furthermore, it has been used as a tool compound to study the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol and its role in various physiological processes.
Eigenschaften
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWKIJFZUSBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromo-benzyl)-pyrrolidin-2-yl]-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B6075773.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6075818.png)
![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)